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BVT.13

X-ray crystallography PPARgamma ligand-binding domain binding epitope mapping

Researchers requiring a well-characterized PPARγ modulator with a defined intermediate transactivation profile (~60% of rosiglitazone) and confirmed lack of helix 12 stabilization should select BVT.13. This compound is essential for dissecting H12-independent signaling or establishing efficacy gradients in gene expression and ChIP-seq studies. • Orally active with demonstrated in vivo antidiabetic efficacy in ob/ob mice • Multiple high-resolution crystal structures available (PDB: 1WM0, 2Q6S, 3DZU, 8ZFN) • Comprehensive amide H/D exchange dataset across 27 LBD regions available for benchmarking

Molecular Formula C18H11Cl2N3O4
Molecular Weight 404.2 g/mol
CAS No. 756813-87-3
Cat. No. B1668145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVT.13
CAS756813-87-3
SynonymsBVT.13;  BVT 13;  BVT-13;  BVT13; 
Molecular FormulaC18H11Cl2N3O4
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)OC2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C18H11Cl2N3O4/c19-10-2-4-12(14(20)8-10)16(24)23-15-5-3-11(9-13(15)17(25)26)27-18-21-6-1-7-22-18/h1-9H,(H,23,24)(H,25,26)
InChIKeyVNDRRWBKNSHALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BVT.13: Non-TZD PPARγ Modulator with Novel Binding Mode


BVT.13 is a synthetic, orally active small molecule belonging to the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of peroxisome proliferator-activated receptor (PPAR) modulators [1]. Unlike thiazolidinediones (TZDs) such as rosiglitazone, x-ray crystallography has confirmed that BVT.13 engages a novel binding epitope within the PPARγ ligand-binding domain (LBD) and lacks the canonical hydrogen-bonding interactions with helix 12 (H12) that are characteristic of full agonists [1] [2]. This structurally distinct binding mode translates into a unique intermediate transactivation profile, positioning BVT.13 as a critical chemical probe for dissecting PPARγ signaling mechanisms that are independent of H12 stabilization [3].

Why Full PPARγ Agonists Cannot Replace BVT.13


Full PPARγ agonists such as rosiglitazone and pioglitazone stabilize helix 12 (the activation function-2 surface), inducing a conformational state that robustly recruits coactivator proteins and drives maximal transcriptional output [1]. BVT.13 operates through a fundamentally different mechanism: it does not stabilize H12, yet it still elicits an intermediate level of transactivation (~60% relative to rosiglitazone) and retains in vivo antidiabetic efficacy [1] [2]. Consequently, substituting a full agonist for BVT.13 in experiments designed to interrogate H12-independent signaling, graded transcriptional responses, or the dissociation of insulin sensitization from adipogenic side effects will produce mechanistically confounded results. The compound's unique position on the PPARγ efficacy gradient makes it irreplaceable for studies requiring an intermediate agonist phenotype with a resolved crystal structure [1] [2] [3].

BVT.13 Product-Specific Differentiation Evidence


Crystal Structure-Confirmed Novel Binding Epitope

X-ray crystallography of the PPARγ LBD in complex with BVT.13 (PDB: 1WM0, resolution 2.90 Å; PDB: 2Q6S, resolution 2.4 Å) reveals that BVT.13 utilizes a novel binding epitope and lacks the canonical hydrogen-bonding interactions with helix 12 that are characteristic of all previously reported PPAR agonists including rosiglitazone and pioglitazone [1] [2]. This structural signature is shared within the 2-BABA chemical class (BVT.13, BVT.762, BVT.763) but is absent from TZD-based full agonists [1]. In hydrogen/deuterium exchange (HDX) experiments, full agonists such as rosiglitazone stabilized helix 12, whereas BVT.13 did not alter H12 dynamics at all, instead differentially stabilizing the β-sheet region (amino acids 341–351) of the LBD [2].

X-ray crystallography PPARgamma ligand-binding domain binding epitope mapping

Intermediate Transactivation Efficacy

In cell-based reporter gene assays, BVT.13 exhibits an intermediate transactivation efficacy of approximately 60% relative to the full agonist rosiglitazone (set at 100%) [1] [2]. This places BVT.13 in a functionally distinct category: its transcriptional output is approximately twice that of classical partial agonists such as MRL-24 and nTZDpa, yet substantially below that of full agonists [1]. Critically, this intermediate efficacy is achieved without any direct interaction with helix 12, demonstrating that H12 engagement is not required for transactivation up to this level [1]. The transactivation threshold of ~80% of the rosiglitazone response has been identified as the point below which H12 dynamics are unaltered by ligand binding—BVT.13 falls below this threshold, making it a definitive tool for studying H12-independent activation [1].

PPARgamma transactivation reporter gene assay graded agonism

In Vivo Antidiabetic Efficacy in ob/ob Mice

BVT.13 displays significant antidiabetic effects in the leptin-deficient ob/ob mouse model of type 2 diabetes following oral administration [1]. This in vivo efficacy is notable because it is achieved through the compound's non-classical 2-BABA binding mode that lacks H12 stabilization, demonstrating that full PPARγ agonism is not a prerequisite for antidiabetic activity in vivo [1]. While the maximal transactivation efficacy of BVT.13 is similar to that of rosiglitazone in some cellular contexts, the in vivo glucose-lowering effect is achieved via a structurally and mechanistically distinct pathway, as confirmed by x-ray crystallography and HDX studies [1] [2]. This dissociation of binding mechanism from in vivo efficacy is a defining feature of the 2-BABA class and is not recapitulated by TZD-based full agonists [1].

in vivo pharmacology antidiabetic activity ob/ob mouse model

Reduced Thermogenic Gene Induction in White Adipocytes

In a direct comparative study using primary inguinal white preadipocytes differentiated in the presence of various PPARγ agonists, BVT.13, as a partial/intermediate agonist, failed to induce mRNA expression of brown fat-selective thermogenic genes (UCP1 and CIDEA) to the same magnitude as the full agonist rosiglitazone [1]. This finding established that full PPARγ agonism is required for the preferential browning of subcutaneous white adipose tissue (WAT) through stabilization of PRDM16 protein [1]. In the same experimental system, other partial agonists (MRL24, nTZDpa, Mbx-102) similarly showed reduced or absent browning gene induction compared to rosiglitazone, but BVT.13 provides the unique advantage of a well-resolved crystal structure and comprehensive HDX dynamics data to mechanistically interpret this functional divergence [1] [2].

adipocyte browning UCP1 CIDEA PRDM16

Orally Active with PPARγ Isoform Selectivity

BVT.13 is characterized as an orally active and selective PPARγ agonist, with the original characterization study describing the 2-BABA class as PPARα/γ modulators [1]. Within the 2-BABA series, individual compounds display varying degrees of PPARα vs. PPARγ activity. BVT.13 was selected as a representative compound for in vivo evaluation specifically because of its PPARγ-predominant profile and oral activity, as demonstrated by its antidiabetic efficacy following oral dosing in ob/ob mice [1]. This oral bioavailability and PPARγ selectivity distinguish BVT.13 from earlier-generation PPARα-selective probes and from 2-BABA analogs (e.g., BVT.762, BVT.763) that may exhibit different isoform selectivity profiles within the same chemical series [1].

oral bioavailability PPAR isoform selectivity drug metabolism

High-Impact Research and Procurement Scenarios


Dissecting H12-Dependent vs. H12-Independent PPARγ Mechanisms

BVT.13 is the definitive chemical tool for experiments designed to separate helix 12-dependent from helix 12-independent PPARγ transcriptional activation. With its ~60% transactivation efficacy relative to rosiglitazone and its structurally confirmed lack of H12 stabilization, BVT.13 enables researchers to identify target genes and cellular pathways that are regulated independently of the classical AF-2 coactivator recruitment surface [1]. A standard experimental design pairs BVT.13 with rosiglitazone (full agonist, H12-dependent) and a partial agonist such as MRL-24 or nTZDpa to establish a full efficacy gradient for differential gene expression or ChIP-seq analysis [1] [2].

Non-Browning PPARγ Agonist Control in Adipocyte Studies

In adipocyte biology, BVT.13 serves as an essential negative control for experiments examining PPARγ-driven browning of white adipose tissue. As demonstrated by Ohno et al. (2012), BVT.13 fails to induce UCP1 and CIDEA expression in primary inguinal white preadipocytes, establishing that full PPARγ agonism is required for PRDM16-dependent thermogenic gene induction [1]. Researchers studying beige/brite adipocyte differentiation should procure BVT.13 alongside rosiglitazone to distinguish H12-dependent browning mechanisms from PPARγ-dependent but H12-independent metabolic effects [1].

Non-TZD PPARγ Modulation with Oral Dosing In Vivo

For in vivo metabolic research in rodent models of type 2 diabetes (e.g., ob/ob mice, db/db mice, diet-induced obesity models), BVT.13 provides oral PPARγ modulation without the TZD-associated H12 stabilization mechanism. Its demonstrated antidiabetic efficacy in ob/ob mice confirms target engagement and functional activity in vivo following oral administration [1]. This makes BVT.13 the appropriate choice for studies comparing the metabolic effects of H12-dependent (TZD) vs. H12-independent (2-BABA) PPARγ activation on glucose homeostasis, lipid metabolism, and insulin sensitivity [1] [2].

Structural Biology and HDX-MS Conformational Dynamics

BVT.13 is one of the best-characterized PPARγ ligands for structural and biophysical studies, with multiple high-resolution crystal structures available (PDB: 1WM0 at 2.90 Å; 2Q6S at 2.4 Å; 3DZU as part of the intact PPARγ-RXRα-DNA complex; 8ZFN in complex with GW9662) [1] [2]. Comprehensive amide H/D exchange data across 27 regions of the PPARγ LBD are available for BVT.13, providing a benchmark dataset for computational modeling, molecular dynamics simulations, and structure-based drug design efforts targeting the PPARγ LBD [2]. Its distinct HDX stabilization pattern (robust protection of the β-sheet region, no H12 stabilization) makes it an indispensable reference compound for any HDX-MS screen of novel PPARγ ligands [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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